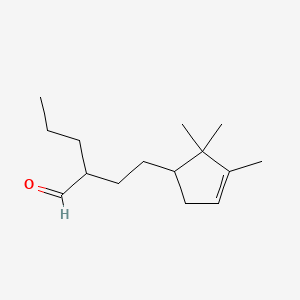

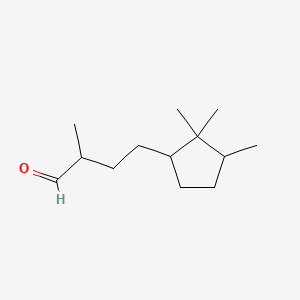

alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

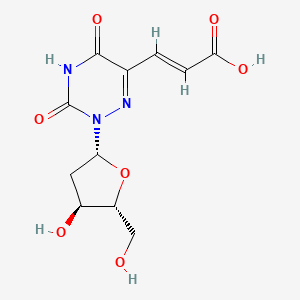

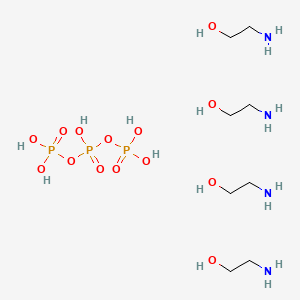

α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde: est un composé organique de formule moléculaire C13H24O . Il s'agit d'un dérivé du cyclopentane, caractérisé par la présence de plusieurs groupes méthyles et d'un groupe fonctionnel aldéhyde.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde implique généralement les étapes suivantes :

Formation de dérivés du cyclopentane : L'étape initiale consiste à former un dérivé du cyclopentane avec les substitutions méthyles souhaitées. Cela peut être réalisé par des réactions d'alkylation utilisant des halogénures d'alkyle appropriés et une base forte telle que l'hydrure de sodium.

Introduction de l'aldéhyde : L'introduction du groupe aldéhyde peut être réalisée par l'oxydation d'un alcool primaire ou la réduction d'un dérivé d'acide carboxylique. Les réactifs courants pour ces transformations comprennent le chlorochromate de pyridinium (PCC) pour l'oxydation et l'hydrure de lithium et d'aluminium (LiAlH4) pour la réduction.

Méthodes de production industrielle

Dans un cadre industriel, la production de l'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde peut impliquer des méthodes plus efficaces et évolutives. Les procédés catalytiques, tels que ceux utilisant des catalyseurs au palladium ou au nickel, peuvent faciliter la formation du cycle cyclopentane et l'introduction du groupe aldéhyde en une seule étape. Les réacteurs à flux continu et d'autres technologies de pointe peuvent également être utilisés pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

L'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : L'aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Les groupes méthyles sur le cycle cyclopentane peuvent subir des réactions de substitution avec des halogènes ou d'autres électrophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)

Substitution : Halogènes (par exemple, brome, chlore), électrophiles

Principaux produits

Oxydation : Acide α,2,2,3-tétraméthylcyclopentanebutanoïque

Réduction : Alcool α,2,2,3-tétraméthylcyclopentanebutylique

Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé

Applications de la recherche scientifique

L'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde a plusieurs applications de recherche scientifique, notamment :

Chimie : Il sert de brique de base pour la synthèse de molécules organiques plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.

Biologie : Le composé peut être utilisé dans l'étude des réactions enzymatiques catalysées impliquant des aldéhydes. Il peut également servir de composé modèle pour étudier le métabolisme d'aldéhydes similaires dans les systèmes biologiques.

Médecine : La recherche sur les applications thérapeutiques potentielles de l'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde est en cours. Ses caractéristiques structurelles peuvent en faire un candidat pour le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques.

Industrie : Les propriétés uniques du composé le rendent utile dans le développement de produits chimiques et de matériaux spécialisés. Il peut être utilisé dans la production de parfums, d'arômes et d'autres produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de l'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde implique son interaction avec diverses cibles moléculaires et voies. Le groupe aldéhyde est très réactif et peut former des liaisons covalentes avec des nucléophiles, tels que les acides aminés dans les protéines. Cette réactivité sous-tend son potentiel en tant qu'inhibiteur enzymatique, où il peut modifier le site actif des enzymes et perturber leur fonction. Les groupes méthyles du composé peuvent également influencer son affinité de liaison et sa spécificité pour différentes cibles moléculaires.

Applications De Recherche Scientifique

Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of similar aldehydes in biological systems.

Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of enzyme inhibitors.

Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It may be used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity underlies its potential as an enzyme inhibitor, where it can modify the active site of enzymes and disrupt their function. The compound’s methyl groups may also influence its binding affinity and specificity for different molecular targets.

Comparaison Avec Des Composés Similaires

L'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde peut être comparé à d'autres composés similaires, tels que :

Acide α,2,2,3-tétraméthylcyclopentanecarboxylique : Ce composé a un groupe acide carboxylique au lieu d'un groupe aldéhyde. Il est moins réactif mais plus stable et peut être utilisé dans différentes applications.

Alcool α,2,2,3-tétraméthylcyclopentanebutylique : Ce composé a un groupe alcool primaire au lieu d'un groupe aldéhyde. Il est moins réactif et peut être utilisé comme précurseur pour d'autres transformations chimiques.

α,2,2,3-Tétraméthylcyclopentanone : Ce composé a un groupe cétone au lieu d'un groupe aldéhyde. Il est plus stable et peut être utilisé dans différentes applications de synthèse.

Propriétés

Numéro CAS |

94201-30-6 |

|---|---|

Formule moléculaire |

C13H24O |

Poids moléculaire |

196.33 g/mol |

Nom IUPAC |

2-methyl-4-(2,2,3-trimethylcyclopentyl)butanal |

InChI |

InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h9-12H,5-8H2,1-4H3 |

Clé InChI |

GUYGVAVSYCHUCB-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC(C1(C)C)CCC(C)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)

![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)